2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide
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Description
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Biochemical Pathways
Inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound may induce cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The compound 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 is believed to be responsible for its cytotoxic activities against various cell lines .
Cellular Effects
This compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a CDK2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity . This leads to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound’s effects on cellular function may change over time
Metabolic Pathways
The compound is known to interact with CDK2, suggesting that it may be involved in pathways related to cell cycle regulation .
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-8(2)15-10(19)6-16-7-13-11-9(12(16)20)5-14-17(11)3-4-18/h5,7-8,18H,3-4,6H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGHANSHZRWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.